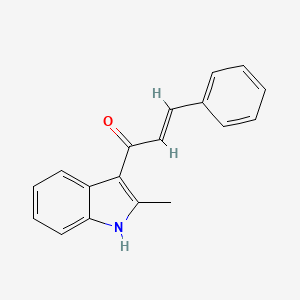
CID 2837635
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one, also known as MIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIP belongs to the class of chalcones, which are natural compounds found in various plant species.
作用机制
The mechanism of action of CID 2837635 is not fully understood. However, it is believed to exert its biological effects through various pathways. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, this compound has been found to decrease the expression of matrix metalloproteinases (MMPs), which are involved in cancer metastasis.
实验室实验的优点和局限性
CID 2837635 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be studied using various assays, such as cell viability assays, Western blotting, and ELISA. This compound has also been found to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for lab experiments. Its solubility in water is relatively low, which can make it difficult to administer in vivo. Additionally, the stability of this compound can be affected by pH and temperature, which can affect its biological activity.
未来方向
There are several future directions for the study of CID 2837635. One area of research is the development of this compound derivatives with improved solubility and stability. These derivatives could potentially have enhanced biological activity and therapeutic efficacy. Another area of research is the study of the molecular targets of this compound and its derivatives. Understanding the mechanism of action of this compound could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Additionally, the potential use of this compound as a dietary supplement or functional food ingredient could be explored.
合成方法
CID 2837635 can be synthesized using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Perkin reaction. The Claisen-Schmidt condensation method involves the reaction of acetophenone and indole-3-carboxaldehyde in the presence of a base catalyst, such as potassium hydroxide. The Aldol condensation method involves the reaction of benzaldehyde and acetophenone in the presence of a base catalyst, such as sodium hydroxide. The Perkin reaction involves the reaction of indole-3-carboxylic acid and benzaldehyde in the presence of an acid catalyst, such as sulfuric acid. The yield and purity of this compound can vary depending on the synthesis method used.
科学研究应用
CID 2837635 has been studied extensively for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to possess neuroprotective properties and may help prevent the progression of these diseases.
属性
CAS 编号 |
26211-98-3 |
|---|---|
分子式 |
C18H15NO |
分子量 |
261.3 g/mol |
IUPAC 名称 |
1-(2-methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H15NO/c1-13-18(15-9-5-6-10-16(15)19-13)17(20)12-11-14-7-3-2-4-8-14/h2-12,19H,1H3 |
InChI 键 |
BMLBNEIPBWFPTD-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3 |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(benzyloxy)benzylidene]-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5416004.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5416011.png)
![1-acetyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5416015.png)
![1-(3,4-dimethylphenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5416022.png)
![2-nitro-4-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5416025.png)
![2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5416041.png)
![3-(2,4-dichlorophenyl)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B5416050.png)
![N-ethyl-N-methyl-2-[5-oxo-4-phenyl-3-(3-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide hydrochloride](/img/structure/B5416058.png)
![(3'R*,4'R*)-1'-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5416064.png)

![4-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5416073.png)
![1-(4-fluorophenyl)-4-{[2-(2-furyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5416088.png)
![1-(4-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5416104.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416113.png)